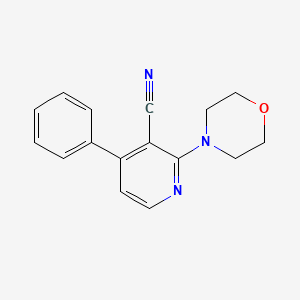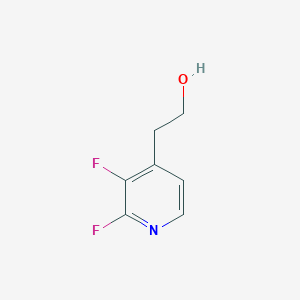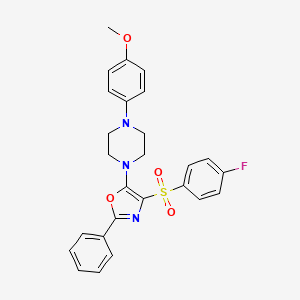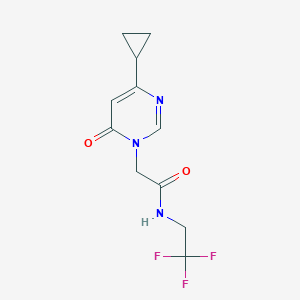
1-ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione, also known as pentylaminoethylcaffeine, is a synthetic derivative of caffeine that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione is similar to that of caffeine, which is a non-selective adenosine receptor antagonist. This compound binds to adenosine receptors in the brain and prevents the binding of adenosine, which is a neurotransmitter that promotes sleep and suppresses arousal. By blocking the action of adenosine, this compound increases the levels of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and arousal.
Biochemical and Physiological Effects:
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase locomotor activity, reduce sleep, and enhance cognitive function and memory. This compound has also been shown to increase heart rate, blood pressure, and respiratory rate, which are typical effects of caffeine. Additionally, this compound has been shown to increase the levels of various hormones, such as cortisol and adrenaline, which are involved in the stress response.
实验室实验的优点和局限性
The advantages of using 1-ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione in lab experiments include its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and has a low cost compared to other adenosine receptor antagonists. However, the limitations of using this compound include its non-selective binding to adenosine receptors, which may lead to off-target effects, and its potential toxicity at high doses.
未来方向
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione has potential applications in various fields, and future research should focus on the development of new drugs based on this compound. Some future directions include the synthesis of more selective adenosine receptor antagonists based on this compound, the evaluation of the efficacy and safety of this compound in clinical trials, and the exploration of its potential applications in other fields, such as agriculture and food science. Additionally, future research should focus on the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound.
合成方法
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione has been synthesized using different methods. One of the most commonly used methods involves the reaction of 1,3-dimethyluric acid with ethyl chloroformate, followed by the addition of pentylamine and subsequent cyclization. Another method involves the reaction of caffeine with ethyl chloroformate and pentylamine in the presence of a base. Both methods have been shown to yield high purity and yield of the compound.
科学研究应用
1-Ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione has potential applications in various fields, including pharmacology, neuroscience, and sports science. In pharmacology, this compound has been shown to have a higher affinity for adenosine receptors than caffeine, which makes it a potential candidate for the development of new drugs for the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. In neuroscience, this compound has been shown to enhance cognitive function and memory in animal models, which makes it a potential candidate for the development of new drugs for the treatment of cognitive disorders. In sports science, this compound has been shown to enhance athletic performance by increasing endurance and reducing fatigue.
属性
IUPAC Name |
1-ethyl-3,7-dimethyl-8-(pentylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-5-7-8-9-15-13-16-11-10(17(13)3)12(20)19(6-2)14(21)18(11)4/h5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDKETKVRBMCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3,7-dimethyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)




![1-(3-chloro-4-methoxyphenyl)-4-cycloheptylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2902966.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2902970.png)
![N-[3'-acetyl-1-(4-methoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2902972.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile](/img/structure/B2902974.png)
![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)

![2-Cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2902980.png)
![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)